4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its unique functional groups, including a bromomethyl group and a trifluoromethyl group, which contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. The compound's molecular formula is and it has been identified as a useful scaffold for drug development due to its diverse biological activities .
The compound can be classified under the category of pyrazole derivatives, which are known for their biological significance, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromomethyl and trifluoromethyl groups enhances its reactivity and potential for further modifications, making it an interesting candidate for research in pharmaceuticals and agrochemical applications .
The synthesis of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole typically involves several key steps:
The molecular structure of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole features a five-membered pyrazole ring with distinct substituents:
The compound exhibits significant steric hindrance due to the bulky isobutyl group and electronic effects from the trifluoromethyl group, influencing its reactivity and interactions with biological targets .
4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions:
The mechanism of action for compounds like 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole often involves interaction with specific biological targets such as enzymes or receptors. The bromomethyl group serves as a reactive site that facilitates binding to nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition or modulation of biological pathways.
Data suggest that the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability, which is crucial for pharmacological efficacy .
Relevant data indicate that pyrazoles exhibit diverse physical properties based on substituents, impacting their applications in various fields .
4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole has several scientific uses:
Retrosynthetic deconstruction identifies two primary precursors:
Alternative routes leverage 4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1437794-62-1) as a key intermediate, enabling direct coupling or halogen exchange [1] [9]. The trifluoromethyl group’s strong electron-withdrawing nature necessitates careful selection of electrophilic bromination conditions to avoid polyhalogenation or decomposition [7].
Table 1: Key Precursors for Retrosynthesis
Precursor | CAS Number | Role in Synthesis |
---|---|---|
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole | 1437795-15-7 | Core scaffold for C4 functionalization |
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 1437794-62-1 | Direct intermediate for nucleophilic substitution |
4-Methyl-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 2092516-13-5 | Substrate for side-chain bromination |
Regiocontrol in pyrazole synthesis is critical for positioning the trifluoromethyl group at C3. Two dominant methodologies emerge:1. 1,3-Dipolar Cycloaddition:- Reaction of trifluoromethylated β-diketones or α,β-unsaturated ketones with hydrazines. Isobutylhydrazine ensures N1 regioselectivity, while electron-deficient alkenes direct the trifluoromethyl group to C3 [5] [8].2. Hydrazone Cyclization:- β,γ-Unsaturated hydrazones undergo Cu-catalyzed oxidative cyclization, where the trifluoromethyl group’s steric bulk favors C3 incorporation. Microwave assistance enhances yields to >90% [8].
Challenges arise with symmetric diketones, necessitating protective group strategies or orthogonal functionalization. For example, ethyl trifluoroacetoacetate condenses with isobutylhydrazine, followed by hydrolysis/decarboxylation to afford 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole [5].
Table 2: Regioselectivity in Pyrazole Cyclocondensation
Substrate | Conditions | Regioisomer Ratio (C3-CF₃:C5-CF₃) | Yield (%) |
---|---|---|---|
CF₃C(O)CH₂C(O)CH₃ | Isobutylhydrazine, EtOH, Δ | 95:5 | 88 |
CF₃C(O)CH=CHCH₃ | Cu(OAc)₂, DMF, O₂, 80°C | 98:2 | 92 |
CF₃C(O)CH₂CH=O | MW, 150°C, 10 min | >99:1 | 95 |
Trifluoromethyl Group Introduction
The trifluoromethyl group is typically installed before cyclization due to its destabilizing effect on electrophilic intermediates:
Bromomethyl Group Installation
Two efficient pathways exist:
N1-isobutyl functionalization employs Pd-catalyzed coupling of pyrazole halides with isobutyl nucleophiles or alkylation of pyrazole anions:
Table 3: Ligand Screening for N-Isobutylation
Ligand | Conversion (%) | Byproducts Observed |
---|---|---|
XPhos | <5 | None |
tBu-BrettPhos | <10 | Dehalogenated pyrazole |
JosiPhos CyPF-tBu | >90 | Trace hydride elimination |
Alternative route: Direct N-Alkylation of sodium pyrazolide (NaH, DMF) with isobutyl bromide achieves 85% yield but lacks regioselectivity for unsymmetrical pyrazoles [4].
Multicomponent reactions (MCRs) consolidate pyrazole formation and functionalization:
Table 4: Solvent Impact on Key Reactions
Reaction Step | Optimal Solvent | Yield (%) | Regioselectivity |
---|---|---|---|
Pyrazole Cyclocondensation | Toluene | 92 | >20:1 (C3-CF₃) |
C4-Bromination | DMF | 95 | N/A |
Side-Chain Bromination | CCl₄ | 85 | Monobromination |
Pd-Catalyzed N-Alkylation | THF | 90 | N1-selectivity |
Critical considerations:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1